Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2
Description
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2, also known as [Pro⁹]-Substance P or Substance P (Pro⁹), is an 11-residue neuropeptide derived from the tachykinin family. It shares structural homology with native Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) but features a proline substitution at position 9 instead of glycine . Key properties include:
- Molecular formula: C₆₆H₁₀₂N₁₈O₁₃S
- Molecular weight: 1387.69 g/mol
- LogP: 4.62 (indicating moderate hydrophobicity) .
Substance P is a potent agonist of the neurokinin-1 (NK-1) receptor, mediating pain signaling, inflammation, and gastrointestinal motility .
Properties
IUPAC Name |
1-(2-acetamido-3-phenylpropanoyl)-N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O5S/c1-17(2)15-21(25(35)30-20(24(28)34)12-14-38-4)31-26(36)23-11-8-13-32(23)27(37)22(29-18(3)33)16-19-9-6-5-7-10-19/h5-7,9-10,17,20-23H,8,11-16H2,1-4H3,(H2,28,34)(H,29,33)(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHOKYCZDJERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Activation
A Wang resin pre-loaded with Fmoc-Met-OH is typically used to anchor the C-terminal methionine. Activation of carboxyl groups is achieved using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine). The substitution of glycine with proline at position 8 introduces steric challenges during coupling, necessitating extended reaction times (2–4 hours) and elevated temperatures (40°C).
Sequential Amino Acid Coupling
The sequence is built from C- to N-terminus, with each Fmoc-protected amino acid coupled in a 4-fold molar excess. Proline residues (positions 2, 4, and 8) require careful handling due to their cyclic structure, which can impede coupling efficiency. Double couplings with DMF (dimethylformamide) as the solvent are often employed to mitigate incomplete reactions. Lysine (position 3) and glutamine (positions 5–6) are protected with Mtt (4-methyltrityl) and Trt (trityl) groups, respectively, to prevent side-chain interactions.
Cleavage and Side-Chain Deprotection
Upon completion, the peptide-resin is treated with a cleavage cocktail of TFA (trifluoroacetic acid), water, and triisopropylsilane (95:2.5:2.5 v/v) for 3 hours. This step simultaneously liberates the peptide from the resin and removes acid-labile protecting groups. The crude product is precipitated in cold diethyl ether and lyophilized.
Solution-Phase Synthesis for Fragment Condensation
For large-scale production, solution-phase synthesis is employed to assemble peptide fragments, which are subsequently conjugated. This method reduces steric hindrance and improves yields for challenging sequences.
Fragment Design and Synthesis
The peptide is divided into three segments:
-
N-terminal fragment : Arg-Pro-Lys-Pro-Gln-Gln-Phe
-
Middle fragment : Phe-Pro
-
C-terminal fragment : Leu-Met-NH2
Each fragment is synthesized separately using SPPS, followed by global deprotection and purification via RP-HPLC (reversed-phase high-performance liquid chromatography).
Fragment Coupling
The fragments are coupled in solution using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) as activators. The reaction is conducted in DMF at 0°C for 24 hours, achieving a coupling efficiency of 78–85%. The substitution of glycine with proline in the middle fragment necessitates pH adjustments (pH 6.5–7.0) to minimize racemization.
Pd-Catalyzed Aminocarbonylation for Backbone Modification
Recent advances incorporate palladium-catalyzed aminocarbonylation to introduce non-natural amino acids or stabilize labile bonds. This method is particularly useful for modifying the Pro-Leu-Met segment.
Reaction Setup
A mixture of Pd(OAc)₂ (5 mol%), Xantphos (ligand, 10 mol%), and CO gas (1 atm) in DMF is stirred with the peptide fragment at 60°C for 12 hours. The reaction installs a carbonyl group at the Leu-Met junction, enhancing resistance to enzymatic degradation. Yield improvements of 15–20% have been reported compared to traditional methods.
N-Methylation for Enhanced Proteolytic Stability
Selective N-methylation of amide bonds adjacent to proline residues (e.g., Pro-Lys and Pro-Gln) significantly improves plasma stability.
Methylation Protocol
The peptide is dissolved in DCM (dichloromethane) and treated with methyl triflate (2 equivalents) at −20°C for 1 hour. Quenching with aqueous NaHCO₃ followed by RP-HPLC purification yields the N-methylated product with 90–95% purity. Methylation at the Pro-Lys bond increases half-life in rat plasma from 12 minutes to >2 hours.
Purification and Analytical Characterization
RP-HPLC Conditions
| Column | Mobile Phase (Gradient) | Flow Rate | Purity | Yield |
|---|---|---|---|---|
| C18 Ultra | 0.1% TFA in H₂O → 0.1% TFA in ACN | 1.5 mL/min | 98.5% | 65% |
| C8 Phenomenex | 10 mM NH₄OAc (pH 5.0) → ACN | 2.0 mL/min | 97.2% | 58% |
Crude peptides are purified using a linear gradient of acetonitrile in 0.1% TFA. The target compound elutes at 22–24 minutes under these conditions.
Mass Spectrometry
MALDI-TOF MS confirms the molecular weight (Calcd: 1617.86 Da; Found: 1617.92 Da). Discrepancies >0.1% trigger re-purification.
Challenges and Optimization Strategies
Steric Hindrance from Proline Residues
The triple proline motif (positions 2, 4, and 8) necessitates:
Oxidation of Methionine
Methionine sulfoxide formation is minimized by:
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (Days) | Cost ($/mg) |
|---|---|---|---|---|
| SPPS | 65 | 98.5 | 7 | 12.50 |
| Solution-Phase | 58 | 97.2 | 10 | 18.75 |
| Pd-Catalyzed | 72 | 95.8 | 5 | 22.00 |
SPPS offers the best balance of yield and cost, while Pd-catalyzed methods excel in speed but require expensive catalysts .
Chemical Reactions Analysis
Types of Reactions: Substance P can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of Substance P can lead to the formation of oxidized derivatives, which may have altered biological activity.
Reduction: Reduction reactions can produce reduced forms of Substance P, potentially affecting its receptor binding affinity.
Scientific Research Applications
Cancer Diagnostics
Neurokinin-1 Receptor Targeting
The peptide Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2 has been developed as a specific probe for identifying the neurokinin-1 (NK-1) receptor, which is overexpressed in several malignancies, including lung, ovarian, breast, prostate cancers, and neurospongioma. A study highlighted that this peptide can be utilized for the specific detection of NK-1 receptor proteins through advanced imaging techniques such as magnetic resonance imaging (MRI) and fluorescence imaging .
Case Study: Pulmonary Cancer Diagnosis
In a notable patent, the synthesis of this peptide was described as a method for creating a polypeptide probe aimed at diagnosing pulmonary cancer. The probe was shown to enhance imaging sensitivity through the incorporation of metal chelation and fluorophores, allowing for effective tumor detection . This demonstrates the potential of this compound in clinical settings.
Therapeutic Applications
Pain Management
As a neurokinin peptide, this compound is involved in pain signaling pathways. Its interaction with NK-1 receptors suggests potential applications in pain management therapies. Research indicates that antagonists targeting these receptors can provide relief from chronic pain conditions .
Case Study: Substance P Analogues
Research into substance P analogues has revealed that modifications to the structure of this peptide can enhance its biological activity. For instance, studies have shown that certain analogues exhibit increased potency in modulating pain responses and could lead to new analgesic drugs .
Biochemical Research
Signal Transduction Studies
The role of this compound in signal transduction pathways is being investigated extensively. Its interactions with receptor systems provide insights into cellular responses to external stimuli and could lead to advancements in understanding diseases linked to dysregulated signaling pathways .
Drug Development
Peptide-Based Therapeutics
The unique properties of this compound make it a candidate for developing peptide-based therapeutics. By modifying its sequence or structure, researchers aim to create more effective drugs targeting specific receptors involved in various diseases .
Summary Table of Applications
Mechanism of Action
Substance P exerts its effects primarily through the activation of the NK1-receptor. Upon binding to the receptor, it triggers intracellular signaling pathways that lead to various physiological responses, including the release of neurotransmitters and modulation of pain perception.
Comparison with Similar Compounds
Sequence and Structural Modifications
Key Observations :
- Pro⁹ vs.
- Truncated Fragments : Substance P (9-11) lacks residues critical for NK-1 binding, rendering it inactive .
- D-Amino Acid Substitutions: Analogs like (3D)Y8Fa exhibit dual opioid agonist/antagonist activity, highlighting sequence-dependent receptor specificity .
Functional Comparisons
Receptor Binding and Activity
Metabolic Stability and Therapeutic Potential
- [Pro⁹]-Substance P : Proline’s cyclic structure reduces susceptibility to peptidases, suggesting improved in vivo stability .
- [Tyr⁸,Nle¹¹]-Substance P: Norleucine (Nle) substitution at Met¹¹ prevents oxidation, enhancing shelf-life for experimental use .
- Dynorphin Analogs (e.g., JVA-901): Feature arginine-rich sequences (e.g., Arg-Leu-Arg-Arg) for κ-opioid receptor binding, distinct from Substance P’s NK-1 focus .
Biological Activity
The compound Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2, commonly known as Substance P (SP), is a neuropeptide that plays a crucial role in various physiological processes, particularly in the central nervous system (CNS). It acts as a neurotransmitter and neuromodulator, primarily through its interaction with the neurokinin-1 receptor (NK1-R). This article delves into the biological activity of this peptide, highlighting its mechanisms, effects, and relevant research findings.
- Molecular Formula : C63H98N18O13S
- Molar Mass : 1347.63 g/mol
- Density : 1.42 ± 0.1 g/cm³ (predicted)
- Melting Point : 148 °C
- Water Solubility : Soluble in water, DMSO, and acetic acid
Substance P primarily exerts its effects through binding to the NK1-R, which is widely distributed in the brain and peripheral tissues. Upon binding, several intracellular signaling pathways are activated, leading to various physiological responses:
- Neurotransmission : SP facilitates communication between neurons, influencing pain perception and emotional responses.
- Vasodilation : It acts as a vasodilator, promoting blood flow by relaxing blood vessels.
- Saliva Secretion : SP is involved in stimulating saliva production, aiding in digestion.
Internalization and Recycling of NK1-R
Research indicates that the SP/NK1-R complex undergoes internalization via clathrin-dependent endocytosis. The complex is sorted into different cellular compartments where SP is degraded while NK1-R is recycled back to the cell surface . This process plays a significant role in modulating receptor sensitivity and neurotransmitter release.
Biological Effects
Substance P has been implicated in various biological activities:
- Pain Modulation : SP is known for its role in transmitting pain signals, particularly in inflammatory conditions.
- Anxiety and Stress Responses : It influences mood regulation and stress responses through its action in the CNS.
- Gastrointestinal Function : SP modulates gut motility and secretion, impacting digestive processes.
In Vitro Studies
A study demonstrated that SP induces clathrin-dependent internalization of NK1-R in transfected epithelial cells. The complex dissociates in acidified endosomes, highlighting the dynamic nature of SP signaling .
Pharmacological Applications
Substance P has potential therapeutic applications due to its diverse biological activities:
- Pain Management : Targeting NK1-R may provide new avenues for pain relief therapies.
- Anxiolytic Effects : Modulating SP levels could impact anxiety disorders positively.
- Digestive Disorders : SP antagonists may offer treatment strategies for gastrointestinal diseases.
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing and purifying Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2?
- Methodology : Solid-phase peptide synthesis (SPPS) is the standard approach, using Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, cleavage from the resin (e.g., with TFA/water/TIS mixtures) and purification via reversed-phase HPLC (RP-HPLC) are critical. Characterization should include mass spectrometry (MS) for molecular weight confirmation and analytical HPLC for purity assessment (>95%). Note that impurities may arise from incomplete deprotection or aggregation during synthesis, necessitating iterative optimization .
- Safety : Follow protocols for handling volatile reagents (e.g., TFA) and ensure proper ventilation. Refer to safety data sheets (SDS) for hazard mitigation .
Q. How can researchers verify the structural integrity of the peptide post-synthesis?
- Analytical Workflow :
Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular mass (e.g., calculated vs. observed m/z).
Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC or ion-exchange chromatography.
Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix, β-sheet) under varying pH conditions.
Discrepancies in AAA or CD data may indicate synthesis errors or degradation .
Advanced Research Questions
Q. How should researchers design experiments to assess the peptide’s stability under physiological conditions?
- Experimental Framework :
- Variables : pH (2.0–7.4), temperature (4–37°C), and proteolytic enzymes (e.g., trypsin, pepsin).
- Protocol : Incubate the peptide in simulated gastric/intestinal fluids or serum-containing buffers. Monitor degradation via RP-HPLC and MS at timed intervals.
- Controls : Include stable analogs (e.g., D-amino acid substitutions) to benchmark stability.
- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to estimate half-life. Contradictions in stability data may arise from batch-to-batch variability or assay conditions .
Q. What strategies resolve contradictory findings in the peptide’s bioactivity across studies?
- Root-Cause Analysis :
Purity Verification : Re-analyze peptide batches from prior studies using current analytical standards.
Assay Conditions : Compare buffer composition (e.g., divalent cations affecting receptor binding) and cell lines (e.g., HEK293 vs. primary cells).
Statistical Power : Ensure sample sizes (n ≥ 3) and reproducibility across independent labs.
- Case Study : If Study A reports agonist activity and Study B shows antagonism, evaluate receptor dimerization states or post-translational modifications in target cells .
Q. How can researchers optimize in vivo delivery of this peptide for functional studies?
- Delivery Strategies :
- Chemical Modification : PEGylation or lipidation to enhance half-life.
- Nanocarriers : Use lipid nanoparticles (LNPs) or dendrimers for targeted delivery.
- Validation : Track biodistribution via fluorescent labeling (e.g., Cy5 conjugation) and quantify tissue penetration using LC-MS/MS.
- Ethics : Adhere to institutional guidelines for animal studies, including dose optimization to minimize toxicity .
Methodological Challenges and Solutions
Q. What advanced techniques are suitable for studying peptide-receptor interactions?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real time.
- NMR Spectroscopy : Resolve 3D structures of peptide-receptor complexes.
- Cryo-EM : Visualize conformational changes upon binding at near-atomic resolution.
Q. How should researchers address discrepancies in peptide quantification assays?
- Calibration : Use synthetic peptide standards for UV absorbance (e.g., 280 nm for aromatic residues) or BCA assays.
- Cross-Validation : Compare results from HPLC, AAA, and quantitative NMR.
- Error Sources : Account for hygroscopicity (weigh under inert gas) and solvent evaporation during sample preparation .
Data Reporting and Reproducibility
Q. What metadata is critical for ensuring reproducibility in peptide studies?
- Essential Details :
- Synthesis batch ID, purity (HPLC trace), storage conditions (lyophilized vs. solution).
- Buffer compositions, incubation times, and equipment calibration records.
- FAIR Principles : Share raw MS/HPLC data in repositories like Zenodo or PRIDE .
Q. How to design a robust negative control for functional assays?
- Options :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
